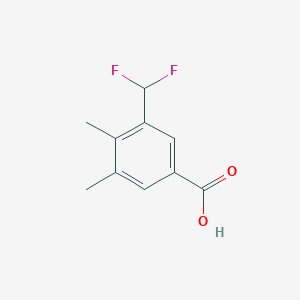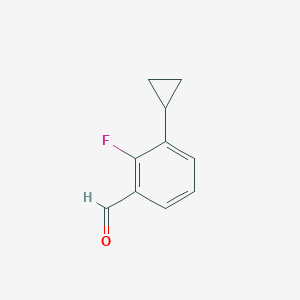
3-Cyclopropyl-2-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-2-fluorobenzaldehyde: is an organic compound with the molecular formula C10H9FO and a molecular weight of 164.18 g/mol . It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a benzaldehyde core. This compound is used in various chemical syntheses and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Cyclopropyl-2-fluorobenzaldehyde typically begins with commercially available starting materials such as 3-fluorobenzaldehyde and cyclopropyl bromide.
Reaction Conditions: The reaction involves the formation of a Grignard reagent from cyclopropyl bromide, which is then reacted with 3-fluorobenzaldehyde under controlled conditions to yield the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, with the temperature maintained at low levels to prevent side reactions.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain high-purity this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Safety measures are implemented to handle the reactive intermediates and maintain the integrity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Cyclopropyl-2-fluorobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in the formation of 3-Cyclopropyl-2-fluorobenzyl alcohol.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for the reduction of the aldehyde group.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Cyclopropyl-2-fluorobenzoic acid.
Reduction: 3-Cyclopropyl-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Cyclopropyl-2-fluorobenzaldehyde is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also employed in the development of fluorescent probes and imaging agents.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structural features make it a valuable scaffold for designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymer additives.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-2-fluorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The cyclopropyl group contributes to the compound’s unique three-dimensional structure, influencing its binding affinity and selectivity for target molecules.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropylbenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and biological properties.
2-Fluorobenzaldehyde: Lacks the cyclopropyl group, affecting its steric and electronic characteristics.
3-Fluorobenzaldehyde: Similar to 3-Cyclopropyl-2-fluorobenzaldehyde but without the cyclopropyl group, leading to differences in chemical behavior.
Uniqueness: this compound is unique due to the presence of both the cyclopropyl and fluorine groups. This combination imparts distinct steric and electronic properties, making it a versatile compound for various applications. The cyclopropyl group introduces strain into the molecule, enhancing its reactivity, while the fluorine atom provides stability and influences the compound’s interaction with biological targets.
Eigenschaften
IUPAC Name |
3-cyclopropyl-2-fluorobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-10-8(6-12)2-1-3-9(10)7-4-5-7/h1-3,6-7H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUJBUIPCLPWAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC(=C2F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1854183-61-1 |
Source


|
| Record name | 3-cyclopropyl-2-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-fluorophenyl)methyl]-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2395233.png)
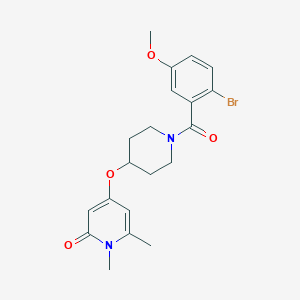
![3-(4-methylbenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2395236.png)
![Ethyl 5-[acetyl-(2,5-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2395237.png)
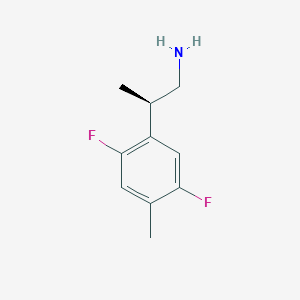
![N-[2-(difluoromethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2395240.png)
![N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide](/img/structure/B2395241.png)
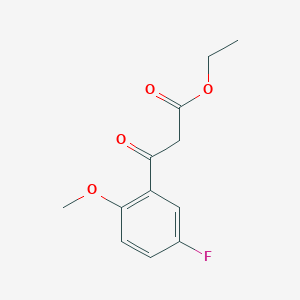
![Ethyl 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B2395247.png)
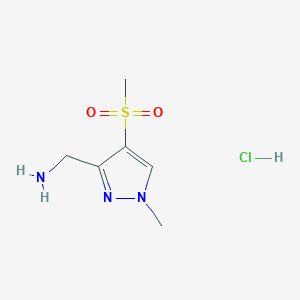
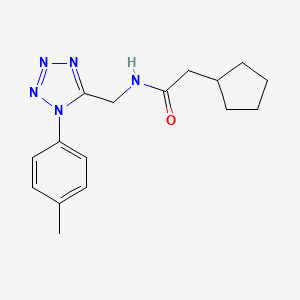
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2395251.png)

